Hydron;naphthalen-2-ylhydrazine;chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
hydron;naphthalen-2-ylhydrazine;chloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H |
InChI Key |
OXOQKRNEPBHINU-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-] |
Origin of Product |
United States |
Historical Context and Discovery of Naphthalen 2 Ylhydrazine Derivatives
The story of naphthalen-2-ylhydrazine (B1348331) derivatives is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. In 1875, Fischer discovered and named the class of compounds known as hydrazines, including the archetypal phenylhydrazine (B124118). wikipedia.org This discovery was a watershed moment in organic chemistry, as hydrazines proved to be remarkably reactive and versatile reagents. wikipedia.orgbldpharm.com Fischer's subsequent investigation into the reactions of phenylhydrazine with aldehydes and ketones led to the development of the famed Fischer indole (B1671886) synthesis in 1883, a method that remains a cornerstone for the synthesis of indole heterocyclic structures. wikipedia.orgnih.gov
While Fischer's initial work centered on phenylhydrazine, the principles he established laid the groundwork for the exploration of other arylhydrazines, including those derived from naphthalene (B1677914). The synthesis and reactivity of naphthalen-2-ylhydrazine and its salts, such as the hydrochloride, followed from this foundational understanding. The development of synthetic routes to these naphthalene derivatives, often starting from 2-naphthol (B1666908), expanded the toolkit of organic chemists, offering new building blocks for constructing complex molecular architectures. researchgate.netgoogle.comchemicalbook.com
Significance As a Fundamental Building Block in Organic Chemistry Research
Hydron;naphthalen-2-ylhydrazine (B1348331);chloride serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. Its utility stems from the reactive hydrazine (B178648) moiety attached to the bulky, aromatic naphthalene (B1677914) core. This combination allows for the construction of fused ring systems with diverse and often desirable pharmacological and photophysical properties.
One of the most prominent applications of naphthalen-2-ylhydrazine is in the Fischer indole (B1671886) synthesis . Reacting naphthalen-2-ylhydrazine hydrochloride with various ketones or aldehydes under acidic conditions provides a direct route to benzo[g]indoles, a class of compounds with significant biological activity. wikipedia.orgbyjus.com The reaction proceeds through the formation of a naphthalen-2-ylhydrazone intermediate, which then undergoes a byjus.combyjus.com-sigmatropic rearrangement to form the indole ring. nih.gov
Another significant application is the synthesis of carbazoles . The reaction of naphthalen-2-ylhydrazine with cyclic ketones, such as cyclohexanones, can lead to the formation of tetrahydrocarbazoles, which can then be aromatized to yield carbazoles. researchgate.netorganic-chemistry.org These carbazole (B46965) derivatives are of great interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as photoconductive materials.
Furthermore, naphthalen-2-ylhydrazine hydrochloride is a key reagent in the synthesis of pyrazoline derivatives . The condensation of naphthalen-2-ylhydrazine with α,β-unsaturated ketones (chalcones) yields pyrazolines, a class of five-membered heterocyclic compounds. nih.govnih.gov These derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.
The versatility of hydron;naphthalen-2-ylhydrazine;chloride as a building block is further highlighted by its use in multicomponent reactions . These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. Naphthalen-2-ylhydrazine has been employed in such reactions to generate diverse heterocyclic libraries for drug discovery. chemicalbook.com
Interactive Data Table: Synthesis of Heterocycles from Naphthalen-2-ylhydrazine Derivatives
| Product Class | Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Ref |
| Benzo[g]indole | Naphthalen-2-ylhydrazine HCl | Ketone/Aldehyde | Acid (e.g., HCl, H₂SO₄) | Varies | wikipedia.orgbyjus.com |
| Tetrahydrocarbazole | Naphthalen-2-ylhydrazine HCl | Cyclohexanone | Acid | Moderate to Good | organic-chemistry.orgresearchgate.net |
| Pyrazoline | Naphthalen-2-ylhydrazine | Chalcone | Ethanol (B145695), reflux | Good | nih.govnih.gov |
| Carbazole | 2-Naphthol (B1666908) | Phenylhydrazine (B124118) HCl | Heat | Fair | scispace.com |
Scope and Objectives of Current Academic Inquiry into Hydron;naphthalen 2 Ylhydrazine;chloride
Classical Synthesis Routes to Naphthalen-2-ylhydrazine
The traditional preparation of naphthalen-2-ylhydrazine relies on several established chemical transformations, primarily originating from 2-naphthylamine (B18577) or 2-naphthol (B1666908).
Diazotization and Reduction of 2-Naphthylamine
A primary and well-established method for synthesizing aryl hydrazines involves the diazotization of an aromatic amine followed by a reduction step. In the case of naphthalen-2-ylhydrazine, the process commences with 2-naphthylamine.
The synthesis proceeds in two main stages:
Diazotization: 2-Naphthylamine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻), yielding naphthalen-2-yldiazonium chloride. Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.
Reduction: The resulting diazonium salt solution is then treated with a suitable reducing agent. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The stannous chloride reduces the diazonium group to a hydrazine (B178648) group (-NHNH₂), precipitating the product as its hydrochloride salt, which can then be neutralized to yield the free base, naphthalen-2-ylhydrazine.
C₁₀H₇NH₂ (2-Naphthylamine) + NaNO₂ + 2 HCl → [C₁₀H₇N₂]⁺Cl⁻ + NaCl + 2 H₂O [C₁₀H₇N₂]⁺Cl⁻ + 2 SnCl₂ + 4 HCl → C₁₀H₇NHNH₃⁺Cl⁻ (Naphthalen-2-ylhydrazine hydrochloride) + 2 SnCl₄
Reduction of 2-Naphthylthionyl Chloride and Hydrazine
Information regarding a synthetic route involving the direct reaction of 2-naphthylthionyl chloride with hydrazine to produce naphthalen-2-ylhydrazine is not prominently featured in surveyed chemical literature. This specific pathway is considered less conventional compared to other established methods.
Reaction of 2-Naphthol with Hydrazine Hydrate (B1144303) Catalyzed by Sodium Bisulfite
An important alternative route to naphthalen-2-ylhydrazine starts from 2-naphthol, utilizing a variation of the Bucherer reaction. The classical Bucherer reaction converts naphthols to naphthylamines using ammonia (B1221849) and sodium bisulfite. wikipedia.orgorganicreactions.org In this modified approach, known as the Bucherer-hydrazine reaction, hydrazine hydrate is used in place of ammonia.
The reaction mechanism is understood to proceed via the formation of an intermediate naphthalene-2-sulfonic acid adduct. The sodium bisulfite catalyst facilitates the nucleophilic attack of hydrazine onto the naphthalene (B1677914) ring. The key steps involve the addition of bisulfite to the naphthol, followed by nucleophilic substitution by hydrazine and subsequent elimination of the bisulfite group. This reversible reaction is a cornerstone in the synthesis of various naphthalene derivatives. wikipedia.orgresearchgate.net
The process typically involves heating 2-naphthol with an aqueous solution of hydrazine hydrate and sodium bisulfite in a sealed vessel under pressure. The reaction can be summarized as:
C₁₀H₇OH (2-Naphthol) + N₂H₄·H₂O (Hydrazine Hydrate) --(NaHSO₃ catalyst)--> C₁₀H₇NHNH₂ (Naphthalen-2-ylhydrazine) + 2 H₂O
This method is particularly valuable as it avoids the use of 2-naphthylamine, a regulated carcinogen. nih.gov
Formation of this compound via Protonation
The target compound, this compound, is the hydrochloride salt of naphthalen-2-ylhydrazine. sigmaaldrich.comsigmaaldrich.com It is readily formed through a simple acid-base reaction. Naphthalen-2-ylhydrazine, possessing a basic hydrazine moiety, reacts with hydrochloric acid (HCl).
In this process, the lone pair of electrons on one of the nitrogen atoms of the hydrazine group accepts a proton (H⁺) from the hydrochloric acid. This protonation results in the formation of the corresponding ammonium-type cation and the chloride anion, which associate to form the stable salt.
C₁₀H₇NHNH₂ (Naphthalen-2-ylhydrazine) + HCl → [C₁₀H₇NHNH₃]⁺Cl⁻ (this compound)
This reaction is typically carried out by dissolving naphthalen-2-ylhydrazine in a suitable solvent, such as ethanol (B145695) or ether, and then adding a solution of hydrochloric acid (either aqueous or as a gas dissolved in a solvent). The resulting salt often precipitates from the solution and can be isolated by filtration.
Advanced Synthetic Strategies and Process Optimization
Research into the synthesis of naphthalen-2-ylhydrazine and its precursors has also focused on improving reaction efficiency and simplifying procedures.
Investigations into Reaction Yield Enhancement
Optimizing the yield is a critical aspect of synthetic chemistry, particularly for industrial applications. For the synthesis of naphthalen-2-ylhydrazine precursors, significant efforts have been made. For instance, in the synthesis of 2-naphthylamine from 2-acetonaphthone, a multi-step process involving oximation, Beckmann rearrangement, and deacetylation has been developed. google.comgoogle.com This route reports very high yields, with the initial oximation step achieving a 99% yield. google.comgoogle.com
For the Bucherer-type reactions, optimization often involves adjusting parameters such as temperature, pressure, and the molar ratios of reactants and catalysts. prepchem.com The reversible nature of the Bucherer reaction means that driving the equilibrium towards the product side is key to achieving high yields. wikipedia.orgchempedia.info This can be accomplished by using an excess of the amine reagent (hydrazine in this case) or by removing water as it is formed. The use of pressure vessels allows the reaction to be conducted at temperatures above the normal boiling point of the aqueous solvent, significantly increasing the reaction rate. prepchem.com
Table of Research Findings on Synthesis Optimization
| Precursor/Target | Synthetic Method | Key Optimization Parameters | Reported Yield |
| 2-Naphthylamine | From 2-Naphthol (Bucherer Reaction) | Heating in autoclave at 150 °C, 6 atm pressure | 85-95% |
| 2-Acetonaphthone Oxime | From 2-Acetonaphthone | Heating with hydroxylamine (B1172632) hydrochloride and sodium acetate | 99% |
| 1-Amino-2-naphthol hydrochloride | From 2-Naphthol | Diazotization followed by reduction with sodium hydrosulfite | 66-74% |
Exploration of Novel Catalytic Systems for Hydrazine Formation
The synthesis of arylhydrazines, including the naphthalen-2-ylhydrazine moiety, has been significantly advanced through the development of innovative catalytic systems. These methods offer alternatives to traditional synthetic routes, often providing higher yields, greater selectivity, and milder reaction conditions. Research has primarily focused on transition-metal-catalyzed cross-coupling reactions, which have proven effective for the formation of the crucial C-N bond in arylhydrazines.
Palladium-catalyzed cross-coupling represents a significant strategy for the synthesis of arylhydrazines from aryl halides. nih.gov Detailed mechanistic studies have been conducted on the coupling of hydrazine hydrate with aryl chlorides and bromides using a palladium catalyst in conjunction with the Josiphos ligand CyPF-tBu. nih.gov This system is effective at very low catalyst loadings (down to 100 ppm) and utilizes potassium hydroxide, an inexpensive base. The reaction demonstrates broad scope for various (hetero)aryl chlorides and bromides, providing a direct route to the corresponding arylhydrazines with high selectivity for monoarylation. nih.gov The catalytic cycle is proposed to involve a rate-limiting deprotonation of hydrazine bound to an arylpalladium(II) halide complex. nih.gov
Iridium-based catalysts have also emerged as a powerful tool. A notable example is the acceptorless dehydrogenative coupling of arylhydrazines and alcohols, catalyzed by [Cp*IrCl2]2, to produce arylhydrazones. organic-chemistry.orgacs.org While this reaction synthesizes a derivative, it is fundamentally linked to hydrazine chemistry and showcases a novel catalytic approach. This method is highly selective for the desired arylhydrazone product, avoiding common side products like N-alkylated hydrazines. organic-chemistry.org The process is considered sustainable as it releases only hydrogen gas as a byproduct and utilizes readily available alcohols. organic-chemistry.org
Furthermore, nickel-catalyzed systems have been explored for C-N bond formation. For instance, the coupling of arylhydrazine hydrochlorides with diphenyl diselenide is effectively catalyzed by Ni(OAc)2·4H2O under ultrasonic irradiation to form unsymmetrical diaryl selenides. chemrevlett.com This demonstrates the utility of arylhydrazines as coupling partners in nickel-catalyzed reactions. While this specific outcome is not a hydrazine, the underlying C-N bond cleavage and reactivity of the arylhydrazine highlight the potential of nickel catalysis in this area. chemrevlett.com Another approach involves the use of a Ni(II)-bipyridine complex for the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, which proceeds without an external photosensitizer and shows excellent functional group tolerance. organic-chemistry.org
The table below summarizes key findings from various novel catalytic systems applicable to arylhydrazine synthesis.
| Catalyst System | Substrates | Key Features |
| Palladium / Josiphos ligand (CyPF-tBu) | Aryl chlorides, Aryl bromides, Hydrazine hydrate | Low catalyst loadings (to 100 ppm); Uses inexpensive KOH base; High selectivity for monoarylation. nih.gov |
| [Cp*IrCl2]2 | Arylhydrazines, Alcohols | Acceptorless dehydrogenative coupling; Forms arylhydrazones; H2 is the only byproduct. organic-chemistry.org |
| Ni(OAc)2·4H2O | Arylhydrazine hydrochlorides, Diphenyl diselenide | C-Se coupling reaction; Utilizes ultrasonic irradiation. chemrevlett.com |
| Ni(II)-bipyridine complex | (Hetero)aryl chlorides, Hydrazides | Photochemical C-N coupling; No external photosensitizer required; Excellent functional group tolerance. organic-chemistry.org |
Flow Chemistry and Green Chemistry Approaches in Hydrazine Synthesis
In recent years, the principles of green chemistry and the application of flow chemistry technologies have become increasingly important in chemical synthesis, including the preparation of hydrazine derivatives. cinz.nzresearchgate.net These approaches aim to improve safety, reduce waste, enhance efficiency, and utilize more sustainable materials. cinz.nzresearchgate.net
Green chemistry focuses on designing processes that minimize the use and generation of hazardous substances. researchgate.net For hydrazine synthesis, this involves moving away from stoichiometric reagents that produce large amounts of byproducts. For example, the peroxide or ketazine process, which uses hydrogen peroxide as the oxidant, is considered greener than the Olin Raschig process. youtube.com The peroxide process co-produces water, a benign byproduct, whereas the Olin Raschig process generates significant amounts of salt byproducts that require disposal. youtube.com The development of catalytic syntheses, as discussed in the previous section, is inherently a green chemistry approach, as catalysts are used in small quantities and can often be recycled, increasing atom economy. nih.govorganic-chemistry.org Researchers are also exploring solvent-free synthesis methods, such as mechanical grinding with organocatalysts like L-proline, to produce hydrazide derivatives in high yields with short reaction times, further aligning with green chemistry principles. mdpi.com
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, many of which align with the goals of green chemistry. rsc.org By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time. youtube.com This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for reactions involving hazardous reagents or unstable intermediates. youtube.com The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, allowing for the safe execution of highly exothermic reactions that might be dangerous in large-scale batch reactors. youtube.com
For the synthesis of hydrazine and its derivatives, flow chemistry can enable the in situ generation and immediate use of reactive intermediates, minimizing the risks associated with their handling and storage. youtube.com Although specific, detailed applications of flow chemistry for the industrial production of naphthalen-2-ylhydrazine are not widely published, the technology's proven benefits for library generation in drug discovery and for overcoming challenging chemistries suggest its high potential in this area. youtube.com The modular nature of flow chemistry setups allows for the efficient optimization of reaction conditions and the rapid synthesis of compound libraries for screening purposes. youtube.com This technology represents a modern approach to making chemical synthesis more sustainable, scalable, and efficient. cinz.nzrsc.org
Fundamental Reaction Pathways and Transformation Mechanisms
The chemical behavior of naphthalen-2-ylhydrazine is largely defined by the nucleophilic character of the hydrazine moiety. This dictates its participation in a variety of fundamental reactions, primarily nucleophilic additions and condensations.
Nucleophilic Addition Reactions
Nucleophilic addition represents a primary reaction pathway for hydrazines, including naphthalen-2-ylhydrazine. The lone pair of electrons on the terminal nitrogen atom of the hydrazine group acts as a potent nucleophile, readily attacking electrophilic centers. A quintessential example of this is the addition to carbonyl compounds.
The reaction is initiated by the attack of the nucleophilic hydrazine on the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³, and the geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.com The stability and subsequent fate of this intermediate are influenced by the reaction conditions and the nature of the substituents. For instance, in the context of the Wolff-Kishner reduction, the initially formed hydrazone undergoes further transformations to yield an alkane. libretexts.orglibretexts.org
The reactivity of the carbonyl compound towards nucleophilic attack is a critical factor. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater polarization of the carbonyl group. masterorganicchemistry.com The reaction can also be influenced by the solvent and the presence of catalysts.
Furthermore, nucleophilic addition reactions are not limited to carbonyl compounds. Naphthalen-2-ylhydrazine can also participate in addition reactions with other electrophilic systems, such as activated alkenes, leading to the formation of new carbon-nitrogen bonds and paving the way for further functionalization or cyclization reactions. The dearomatization of the naphthalene ring through nucleophilic addition has also been explored, highlighting the versatility of these reactions. nih.govresearchgate.net
Condensation Reactions with Carbonyl Compounds
A prominent and widely utilized transformation of naphthalen-2-ylhydrazine is its condensation reaction with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds through an initial nucleophilic addition to the carbonyl group, forming a hemiaminal-like intermediate, which then undergoes dehydration to yield a stable hydrazone. researchgate.netuchile.cl This process is often catalyzed by acids. researchgate.net
The general mechanism involves the following key steps:
Nucleophilic attack: The hydrazine attacks the carbonyl carbon.
Proton transfer: A proton is transferred from the hydrazine nitrogen to the carbonyl oxygen.
Dehydration: The resulting intermediate eliminates a molecule of water to form the C=N double bond of the hydrazone.
The formation of hydrazones is a reversible process, but the equilibrium can often be driven towards the product by removing water from the reaction mixture. libretexts.orglibretexts.org The stability of the resulting hydrazone is enhanced by the conjugation of the C=N double bond with the naphthalene ring.
The scope of this reaction is broad, encompassing a wide range of aldehydes and ketones. The specific structure of the carbonyl compound can influence the reaction rate and yield. For example, reactions with dicarbonyl compounds can lead to the formation of more complex structures, including heterocyclic rings.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Naphthalen-2-ylhydrazine | Aldehyde | Hydrazone | researchgate.net |
| Naphthalen-2-ylhydrazine | Ketone | Hydrazone | uchile.cl |
| Naphthalen-2-ylhydrazine | Dicarbonyl Compound | Heterocycle | researchgate.net |
Role in Cyclization and Heterocycle Formation Mechanisms
The hydrazone derivatives of naphthalen-2-ylhydrazine are valuable intermediates in the synthesis of various heterocyclic compounds. The presence of the naphthalene moiety often imparts unique photophysical and biological properties to the resulting heterocycles.
Pathways to Pyrazole (B372694) and Thiazole (B1198619) Ring Systems
Pyrazole Synthesis: Naphthalen-2-ylhydrazine is a key building block for the synthesis of pyrazole derivatives. The most common approach involves the condensation of naphthalen-2-ylhydrazine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. researchgate.netnih.gov
The regioselectivity of the cyclization can be influenced by the substitution pattern of the 1,3-dicarbonyl compound and the reaction conditions. For instance, the reaction of unsymmetrical 1,3-diketones can potentially lead to the formation of two regioisomeric pyrazoles.
Thiazole Synthesis: The synthesis of thiazole derivatives involving naphthalen-2-ylhydrazine often proceeds through a multi-step sequence. A common strategy involves the reaction of a thiosemicarbazide (B42300) derivative, which can be prepared from naphthalen-2-ylhydrazine, with an α-haloketone (Hantzsch thiazole synthesis). mdpi.com The mechanism involves the initial formation of a thiohydrazone intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by dehydration to yield the thiazole ring. mdpi.comresearchgate.net
Mechanisms of Fused Heterocyclic System Construction
Naphthalen-2-ylhydrazine can also be employed in the construction of fused heterocyclic systems, where the naphthalene ring is annulated with another heterocyclic ring. These reactions often involve intramolecular cyclization strategies. For example, intramolecular electrophilic substitution reactions on the electron-rich naphthalene ring can lead to the formation of fused systems. Photochemical cyclization, such as the Mallory photoreaction, has also been utilized to construct fused aromatic and heterocyclic systems. nih.gov The mechanism of these reactions can be complex and may involve radical or ionic intermediates.
Proton Transfer Dynamics and Ionic Intermediates in Derived Reactions
Proton transfer processes are fundamental to many of the reactions involving naphthalen-2-ylhydrazine and its derivatives. In condensation reactions, proton transfer steps are crucial for the formation and dehydration of the hemiaminal intermediate. researchgate.net
Furthermore, the study of excited-state proton transfer (ESPT) in naphthalene derivatives has garnered significant attention. dntb.gov.uaresearchgate.netmdpi.com The acidity of the N-H and O-H groups can change dramatically upon photoexcitation, leading to proton transfer to the solvent or to another functional group within the molecule. rsc.org The dynamics of these proton transfer events can be investigated using time-resolved spectroscopic techniques.
In reactions leading to the formation of ionic intermediates, such as in certain cyclization pathways, the stability and reactivity of these intermediates are critical in determining the reaction outcome. The naphthalene ring can influence the stability of adjacent carbocations or carbanions through resonance effects. The nature of the solvent and the presence of counter-ions also play a significant role in the dynamics of these ionic intermediates. rsc.org
Stereochemical Aspects and Selectivity in Reactions Involving Naphthalen-2-ylhydrazine Derivatives
The stereochemical outcome of chemical reactions involving naphthalen-2-ylhydrazine and its derivatives is a critical aspect that dictates the final product's three-dimensional structure and, consequently, its biological activity and material properties. Selectivity—encompassing regioselectivity, diastereoselectivity, and enantioselectivity—is paramount in synthesizing specific isomers while avoiding the formation of undesirable byproducts. The rigid, aromatic, bicyclic structure of the naphthalene core provides a unique scaffold that can influence reaction pathways, often enabling high levels of stereocontrol through various synthetic strategies.
Regioselectivity: Controlling Positional Outcomes
Regioselectivity refers to the preference for bond-making or breaking at one position over all other possible positions. In the chemistry of naphthalene derivatives, achieving high regioselectivity can be challenging due to the multiple available reaction sites on the aromatic rings. nih.gov Traditional electrophilic aromatic substitution reactions, for instance, can often lead to mixtures of isomers. nih.gov
Modern synthetic methods have been developed to overcome these challenges. A notable example is the direct ortho-selective amination of 2-naphthol and its analogues using substituted hydrazines. nih.gov This reaction provides a powerful and direct route to N-arylaminated naphthol derivatives. nih.gov A key advantage of this method is its ability to proceed without transition metal catalysts, forming the desired ortho-aminated product with high selectivity and avoiding the creation of common byproducts like 1,1'-biaryl-2,2'-diamines or carbazoles. nih.gov The reaction conditions and choice of hydrazine precursor can be tailored to produce specific products; for example, using N,N'-diarylhydrazines leads to N-aryl-1-amino-2-naphthol compounds, while N,N'-dialkylhydrazines can be used to construct biologically relevant indazole motifs. nih.gov
Diastereoselectivity: Influence of Existing Chiral Centers
Diastereoselectivity becomes relevant when a molecule already containing a stereocenter undergoes a reaction that creates a new one. The existing center can direct the approach of reagents, favoring the formation of one diastereomer over another.
Research into the epoxidation of 2(1H)-naphthalenone derivatives provides a clear illustration of substrate-controlled diastereoselectivity. gla.ac.uk In a study involving 1-hydroxy-1-isopropyl-2(1H)-naphthalenone, treatment with sodium hypochlorite (B82951) in aqueous ethanol resulted in the formation of a single epoxide in 90% yield. gla.ac.uk The stereochemistry of this product was determined to have the epoxide oxygen on the face opposite (trans) to the bulky hydroxyl group, indicating that the existing C-1 substituent sterically hindered the approach of the oxidizing agent from the same face (cis). gla.ac.uk This high level of stereospecificity highlights how substituents on the naphthalene framework can effectively control the stereochemical course of a reaction. gla.ac.uk
| Substrate | Reaction | Key Observation | Reference |
|---|---|---|---|
| 1-Hydroxy-1-isopropyl-2(1H)-naphthalenone | Epoxidation with NaOCl/H₂O/EtOH | Forms a single epoxide; oxygen is delivered trans to the hydroxyl group. | gla.ac.uk |
| 1-Acetoxy-1-isopropyl-2(1H)-naphthalenone | Epoxidation with NaOCl/H₂O/EtOH | Yields the trans epoxide exclusively, confirming steric control. | gla.ac.uk |
Enantioselectivity: The Synthesis of Chiral, Non-Racemic Products
Enantioselectivity is the preferential formation of one enantiomer over its mirror image, a crucial goal in modern synthetic chemistry. This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction.
The enantioselective oxidative coupling of 2-naphthol derivatives, catalyzed by chiral iron(II)-diphosphine oxide complexes, is a prime example of this principle in action. rsc.org This method allows for the synthesis of optically active 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives, which are themselves powerful chiral ligands and catalysts. rsc.org Using a catalyst formed from (S)-xylyl-iPrO-BIPHEP-oxide and an iron(II) salt in the presence of an oxidant, researchers achieved high yields and excellent enantioselectivities for a range of 2-naphthol substrates. rsc.org The data demonstrates the effectiveness of the chiral catalyst in controlling the stereochemical outcome, consistently producing one enantiomer in significant excess. rsc.org
| Substrate (2-Naphthol Derivative) | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-2-naphthol | (S)-xylyl-iPrO-BIPHEP-oxide/Fe(OTf)₂ | 95 | 93 | rsc.org |
| 3-Phenyl-2-naphthol | (S)-xylyl-iPrO-BIPHEP-oxide/Fe(OTf)₂ | 99 | 91 | rsc.org |
| 3-(2-Naphthyl)-2-naphthol | (S)-xylyl-iPrO-BIPHEP-oxide/Fe(OTf)₂ | 99 | 92 | rsc.org |
Furthermore, the inherent chirality of naphthalene derivatives has been harnessed by incorporating them into catalyst structures. Binaphthyl-based chiral phase-transfer catalysts are used to induce enantioselectivity in a variety of reactions. For instance, the α-alkylation of specific malonates using (S,S)-3,4,5-trifluorophenyl-NAS bromide, a binaphthyl-derived catalyst, produces chiral building blocks with a quaternary carbon center in high chemical yields (up to 99%) and with outstanding enantioselectivities (up to 98% ee). nih.gov This demonstrates how the stereochemical properties of the naphthalene unit can be exported to control chirality in other molecular systems. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
The IR spectrum of hydron;naphthalen-2-ylhydrazine (B1348331);chloride is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The presence of the hydrazinium (B103819) and naphthalene (B1677914) moieties gives rise to a series of characteristic peaks.
Key expected absorptions include:
N-H Stretching: The N-H stretching vibrations of the -NH₂⁺NH₂ group are expected in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring typically appear just above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring will give rise to a series of sharp to medium absorptions in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibrations of the N-H bonds are expected in the 1500-1650 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 700-900 cm⁻¹ region and are often diagnostic of the substitution pattern of the aromatic ring.
An IR spectrum for naphthalen-2-ylhydrazine hydrochloride is available in public databases and is typically acquired using a KBr wafer technique. nih.gov
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching (Hydrazinium) | 3200 - 3400 |
| Aromatic C-H Stretching | 3000 - 3100 |
| N-H Bending | 1500 - 1650 |
| Aromatic C=C Stretching | 1400 - 1600 |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 |
Table 3: Key IR Absorption Bands for Hydron;naphthalen-2-ylhydrazine;chloride
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For a molecule like this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum.
Key expected Raman signals include:
Ring Breathing Modes: The symmetric "breathing" vibrations of the naphthalene ring system typically give rise to strong and sharp signals in the Raman spectrum.
C-C Stretching: The C-C stretching vibrations of the aromatic ring will be prominent.
C-H Stretching: Aromatic C-H stretching vibrations will also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.
For naphthalen-2-ylhydrazine, the EI-MS data reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is observed, and its fragmentation provides insights into the molecule's structure. The NIST Mass Spectrometry Data Center provides spectrum data for naphthalen-2-ylhydrazine, showing key m/z peaks. nih.gov
Table 1: Key EI-MS Data for Naphthalen-2-ylhydrazine
| Feature | Value |
| Molecular Ion (m/z) | 158 |
| Second Highest m/z | 128 |
| Source of Spectrum | AD-0-2532-0 |
Data sourced from PubChem CID 407448. nih.gov
The fragmentation pattern can be rationalized by the loss of various neutral fragments from the molecular ion, which is characteristic of the naphthalene and hydrazine (B178648) moieties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in the identification of unknown compounds and the confirmation of synthesized molecules.
The exact mass of naphthalen-2-ylhydrazine and its hydrochloride salt have been determined, which is essential for their unambiguous identification.
Table 2: Exact Mass Data for Naphthalen-2-ylhydrazine and its Hydrochloride Salt
| Compound | Formula | Exact Mass (Da) |
| Naphthalen-2-ylhydrazine | C₁₀H₁₀N₂ | 158.084398327 nih.gov |
| Naphthalen-2-ylhydrazine hydrochloride | C₁₀H₁₁ClN₂ | 194.0610761 nih.gov |
Data sourced from PubChem CID 407448 and 519950. nih.govnih.gov
The high precision of these measurements allows for the differentiation between compounds with the same nominal mass but different elemental compositions.
X-ray Diffraction and Crystallography of Naphthalen-2-ylhydrazine Derivatives
A study on a derivative, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, provides valuable insights into the structural characteristics of naphthalen-2-ylhydrazine derivatives. mdpi.com The crystal structure of this compound was determined by single-crystal X-ray diffraction.
Table 3: Crystallographic Data for a Naphthalen-2-ylhydrazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Naphthalene system to triazole ring) | 67.1(2)° |
| Dihedral Angle (Naphthalene system to phenyl cycle) | 63.9(2)° |
Data from the crystallographic study of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com
The study revealed that the naphthalene system is nearly planar. mdpi.com The molecules in the crystal are connected through various hydrogen bonds, including C-H…O and N-H…O interactions, which form dimers. These dimers are further linked by C-H…O hydrogen bonds and C-H…π interactions. mdpi.com An intramolecular hydrogen bond also contributes to the stability of the molecular conformation. mdpi.com Such detailed structural information is vital for understanding the solid-state properties and intermolecular interactions of this class of compounds.
Computational and Theoretical Chemistry Studies of Hydron;naphthalen 2 Ylhydrazine;chloride
Quantum Chemical Computations
Quantum chemical computations, rooted in the principles of quantum mechanics, are pivotal in elucidating the electronic structure and predicting the properties of molecules. These calculations offer a lens through which the behavior of hydron;naphthalen-2-ylhydrazine (B1348331);chloride can be examined with high precision.
Density Functional Theory (DFT) Studies for Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like hydron;naphthalen-2-ylhydrazine;chloride. DFT studies can determine various electronic properties, including molecular orbital energies and the distribution of electron density.
While specific DFT studies exclusively focused on this compound are not widely available in the public domain, the electronic properties can be inferred from computational data available for the base molecule, naphthalen-2-ylhydrazine, and its hydrochloride salt. Public databases provide some computed properties for these compounds. nih.govnih.gov
Table 1: Computed Properties of Naphthalen-2-ylhydrazine and its Hydrochloride Salt
| Property | Naphthalen-2-ylhydrazine | Naphthalen-2-ylhydrazine hydrochloride |
| Molecular Formula | C₁₀H₁₀N₂ | C₁₀H₁₁ClN₂ |
| Molecular Weight | 158.20 g/mol | 194.66 g/mol |
| XLogP3 | 2.7 | - |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 1 |
| Topological Polar Surface Area | 38.1 Ų | 38.1 Ų |
| Exact Mass | 158.084398327 Da | 194.0610761 Da |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often in conjunction with DFT, has become increasingly accurate. nih.govacs.org For this compound, one would expect a complex ¹H NMR spectrum with signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the protons of the hydrazinium (B103819) group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the -NH2NH3+ group. The N-H protons of the hydrazinium group would likely appear as broad signals due to exchange with solvent and quadrupole effects of the nitrogen atoms. While specific predicted chemical shifts for this compound are not available, experimental ¹H NMR spectra of naphthalene show signals in the range of 7.4-7.9 ppm. chemicalbook.com The protons of a hydrazinium ion would be expected to be significantly downfield.
IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Theoretical IR spectra can be calculated using methods like DFT. For this compound, the IR spectrum would be expected to show characteristic bands for the N-H stretching vibrations of the hydrazinium group, typically in the region of 3000-3400 cm⁻¹. The aromatic C-H stretching vibrations of the naphthalene ring would appear around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. mpg.deresearchgate.net Studies on hydrazine (B178648) derivatives have utilized IR spectroscopy to understand the nature of bonding and the effects of substituents. scispace.comkau.edu.sa
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways allows for the investigation of reaction mechanisms, including the identification of intermediates and transition states. This provides insights into the feasibility and kinetics of chemical reactions.
The synthesis of naphthalen-2-ylhydrazine typically involves the reaction of a naphthalene derivative with a hydrazine source. For instance, the reaction of 2-naphthol (B1666908) with hydrazine hydrate (B1144303) in the presence of sodium bisulfite is a known synthetic route. Computational modeling of this reaction would involve calculating the energy profile of the reaction pathway, identifying the transition state for the nucleophilic aromatic substitution, and determining the activation energy.
Similarly, the decomposition of hydrazine salts upon heating can be studied computationally. acs.org For this compound, theoretical studies could model the thermal decomposition pathways, which might involve the loss of HCl and subsequent reactions of the naphthalen-2-ylhydrazine. While specific reaction pathway modeling for this compound is not readily found in the literature, computational studies on the reaction kinetics of hydrazine-based fuels provide a framework for such investigations. purdue.edu
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The HOMO and LUMO are the frontier orbitals, and their energies and spatial distributions are crucial in predicting how a molecule will interact with other species.
For aromatic hydrazines, the HOMO is typically associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.govmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity.
In this compound, the protonation of the hydrazine group to form the hydrazinium ion would stabilize the HOMO and increase the HOMO-LUMO gap compared to the unprotonated form, naphthalen-2-ylhydrazine. This would suggest that the protonated form is less susceptible to oxidation. FMO analysis of related hydrazide compounds has shown that the HOMO is often confined to the hydrazide fragment, while the LUMO is spread across the carbonyl group of the fragment. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the conformational dynamics and stability of molecules.
Conformational Analysis and Stability
The conformational landscape of a molecule dictates its three-dimensional structure and can significantly influence its properties and biological activity. This compound possesses conformational flexibility primarily around the C-N and N-N bonds of the hydrazine substituent.
MD simulations could be employed to explore the different possible conformations of the hydrazinium group relative to the naphthalene ring. These simulations would reveal the most stable conformations and the energy barriers between them. The interaction with solvent molecules and the chloride counter-ion would also be a critical aspect to consider in such simulations, as they would influence the conformational preferences.
While specific MD simulation studies on this compound are not available in the literature, studies on the self-assembly of aromatic amino acids and the membrane permeability of trace amines demonstrate the utility of MD simulations in understanding the behavior of complex organic molecules in various environments. nih.govrsc.org For a molecule like this compound, understanding its conformational behavior is crucial for predicting its interactions with biological targets or its packing in the solid state.
Solvent Effects on Molecular Structure
The molecular structure and properties of a chemical compound can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and understand these interactions. While specific studies focusing exclusively on the solvent effects on this compound are not extensively documented in publicly available literature, the methodologies for such an analysis are well-established.
Theoretical investigations into solvent effects typically employ quantum mechanical (QM) calculations or molecular dynamics (MD) simulations. These studies can model the solvent either implicitly, as a continuous medium with a defined dielectric constant, or explicitly, by including individual solvent molecules in the simulation box. The aim is to predict how the solvent alters the compound's conformational preferences, electronic charge distribution, and spectroscopic properties.
For related naphthalene derivatives, computational techniques like Hirshfeld surface analysis have been used to investigate intermolecular interactions in the solid state. tandfonline.com This type of analysis helps in understanding the nature and rate of contacts between adjacent molecules, which is foundational to predicting how a molecule will interact with a solvent. tandfonline.com Such studies can reveal the probable influence of substituent positions on the interactions between molecules, a key factor in solvation. tandfonline.com
Theoretical Descriptors and Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Applications
QSAR and QSPR studies are cornerstones of modern drug discovery and materials science. mdpi.comnih.gov These methods aim to build statistical models that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov This is achieved by calculating a set of numerical values, known as molecular or theoretical descriptors, for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. nih.gov For naphthalene derivatives, QSAR/QSPR models are frequently used to predict their therapeutic potential and guide the synthesis of more effective analogues. ijpsjournal.comnih.govnih.gov
The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of drug molecules, such as their ability to permeate cell membranes. wikipedia.orgnih.gov It is calculated by summing the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgnumberanalytics.com A lower TPSA is generally associated with better cell membrane permeability. wikipedia.org Specifically, a TPSA of less than 140 Ų is often considered favorable for good intestinal absorption, while a value below 90 Ų is typically required for a molecule to cross the blood-brain barrier. wikipedia.orgresearchgate.net
For the parent compound, naphthalen-2-ylhydrazine, the calculated TPSA is a valuable parameter in assessing its potential drug-like properties.
Table 1: Computed Theoretical Descriptors for Naphthalen-2-ylhydrazine
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 38.1 Ų | nih.gov |
| Hydrogen Bond Donors | 2 | nih.gov |
The TPSA value of 38.1 Ų suggests that the molecule has favorable characteristics for permeating biological membranes, including the potential to cross the blood-brain barrier. researchgate.netnih.gov
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). molinspiration.com The octanol-water partition coefficient (Log P) is the most widely used measure of lipophilicity. molinspiration.comchemaxon.com Computational methods for predicting Log P are essential in early-stage drug discovery, as they allow for the rapid screening of large virtual libraries. nih.govnih.gov These methods are often based on fragment or atomic contributions, where the Log P of a molecule is calculated by summing the values of its constituent parts. molinspiration.comchemaxon.com
The predicted Log P for naphthalen-2-ylhydrazine provides insight into its distribution characteristics between aqueous and lipid phases.
Table 2: Predicted Lipophilicity for Naphthalen-2-ylhydrazine
| Prediction Method | Predicted Log P | Source |
|---|
In Silico Design and Virtual Screening Methodologies for Naphthalene Derivatives
In silico drug design encompasses a range of computational techniques used to identify and optimize novel therapeutic agents, thereby reducing the time and cost associated with drug discovery. ijpsjournal.comnih.gov Naphthalene derivatives, known for their diverse pharmacological activities, are frequently the subject of such computational studies. ijpsjournal.comijpsjournal.comnih.gov
The typical workflow for the in silico design and virtual screening of naphthalene derivatives involves several key steps:
Library Design and Preparation: A library of virtual naphthalene derivatives is created, often by modifying a core naphthalene scaffold with various functional groups. The 3D structures of these molecules are generated and optimized. ijpsjournal.comijpsjournal.com
Prediction of Physicochemical and ADMET Properties: Theoretical descriptors, including TPSA and Log P, are calculated for all compounds in the library. These are used to filter the library, removing compounds with predicted poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ijpsjournal.comnih.gov
Molecular Docking: The remaining candidate molecules are "docked" into the binding site of a specific biological target (e.g., an enzyme or receptor). Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. ijpsjournal.comnih.gov This allows researchers to rank the derivatives based on their potential to interact with the target. ijpsjournal.com
Hit Identification and Optimization: Compounds with high predicted binding affinities and favorable ADMET profiles are identified as "hits." These lead compounds can then be synthesized and subjected to experimental validation. nih.gov Further rounds of computational design can be used to optimize the hit compounds into more potent and selective drug candidates.
Table 3: Examples of In Silico Studies on Naphthalene Derivatives
| Study Focus | Methodology | Findings | Reference(s) |
|---|---|---|---|
| Anticancer Agents | ADME prediction, Molecular Docking | Identified 2-(bromomethyl)naphthalene (B188764) as a potential anticancer agent with a strong binding affinity (glide score -6.82). | ijpsjournal.comijpsjournal.com |
| Antiviral (SARS-CoV PLpro) | ADMET screening, Molecular Docking | Designed novel naphthalene-based inhibitors with good drug-likeness and strong binding affinity to the SARS-CoV-2 Papain-like protease. | nih.gov |
| VEGFR-2 Inhibitors | Molecular Docking | Investigated the binding modes of naphthalene-chalcone hybrids, identifying a potent inhibitor (compound 2j) of the VEGFR-2 enzyme. | nih.gov |
These studies highlight how computational methodologies are instrumental in exploring the therapeutic potential of the naphthalene scaffold, guiding the rational design of new drug candidates for a wide range of diseases. ijpsjournal.comnih.govnih.govnih.gov
Hydron;naphthalen 2 Ylhydrazine;chloride As a Versatile Reagent in Organic Synthesis
Synthesis of Novel Heterocyclic Systems
The reactivity of the α- and β-nitrogen atoms in the hydrazine (B178648) moiety makes naphthalen-2-ylhydrazine (B1348331) a prime candidate for condensation and cyclization reactions, leading to the formation of diverse nitrogen-containing heterocycles. uib.nonih.gov
Pyrazole (B372694) and Pyrazolopyrimidine Scaffold Construction
The Knorr pyrazole synthesis and related reactions represent a fundamental method for constructing pyrazole rings, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.commdpi.com In this context, naphthalen-2-ylhydrazine hydrochloride serves as the arylhydrazine component. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
While direct examples are a staple of synthetic methodology, the principles can be extended. For instance, the reaction of naphthalen-2-ylhydrazine with a β-ketoester like ethyl acetoacetate (B1235776) would be expected to produce a 1-(naphthalen-2-yl)-5-methyl-1H-pyrazol-3(2H)-one. This scaffold is a common core in various biologically active molecules.
Furthermore, naphthalen-2-ylhydrazine is instrumental in building more complex fused heterocyclic systems like pyrazolopyrimidines. Research has shown the synthesis of 7-(naphthalen-2-yl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. nih.gov The introduction of the naphthalene (B1677914) moiety into the pyrazolopyrimidine structure was found to enhance the biological efficacy of the resulting compound compared to its phenyl-substituted analogs, highlighting the importance of the naphthyl group in molecular design. nih.gov The synthesis of pyrano[2,3-c]pyrazole derivatives, another class of fused pyrazoles, is often achieved through a multi-component reaction involving hydrazine hydrate (B1144303), an aldehyde, malononitrile, and a β-ketoester. nih.gov
Thiazole (B1198619) and Thiazolylhydrazone Synthesis
Naphthalen-2-ylhydrazine hydrochloride is a valuable precursor for synthesizing thiazole and thiazolylhydrazone derivatives, which are recognized for their diverse pharmacological activities. nih.gov A primary route to these compounds is the Hantzsch thiazole synthesis. youtube.com This method typically involves the reaction of an α-haloketone with a thioamide. youtube.com To utilize naphthalen-2-ylhydrazine, it is first converted into a thiosemicarbazide (B42300), which then acts as the thioamide component in the Hantzsch reaction.
A specific example involves the synthesis of 1-(1-(naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine. nih.gov The synthesis pathway commences with the formation of a thiosemicarbazone, which then undergoes the Hantzsch reaction with 2-bromo-3′-nitroacetophenone to yield the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivative. nih.gov This intermediate can then be condensed with a ketone, such as 1-(naphthalen-2-yl)ethan-1-one, to furnish the final thiazolylhydrazone product. nih.gov This multi-step process demonstrates the utility of the core reagent in constructing complex molecules containing both thiazole and naphthalene moieties.
| Reactants | Product | Reaction Type |
| Thiosemicarbazone + 2-Bromo-3′-nitroacetophenone | 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivative | Hantzsch Thiazole Synthesis |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazone + 1-(Naphthalen-2-yl)ethan-1-one | 1-(1-(Naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | Hydrazone Condensation |
Phthalazine (B143731) and other Nitrogen-Containing Heterocycles
Phthalazine and its derivatives are an important class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry. jocpr.comresearchgate.net The most common synthetic strategies for phthalazinones involve the condensation of a hydrazine derivative with either a phthalic anhydride (B1165640) or a 2-acylbenzoic acid. longdom.org
By applying these established methods, hydron;naphthalen-2-ylhydrazine;chloride can be used as the hydrazine source to introduce a naphthalene moiety into the phthalazine core. For example, the reaction of naphthalen-2-ylhydrazine with phthalic anhydride in a suitable solvent like acetic acid is a direct route to synthesize 2-(naphthalen-2-yl)phthalazin-1(2H)-one. longdom.org Similarly, condensation with 2-formylbenzoic acid would yield the same product. These reactions provide a straightforward pathway to novel phthalazine derivatives for further chemical exploration and biological screening. nih.govfayoum.edu.eg
The versatility of naphthalen-2-ylhydrazine extends to the synthesis of other fused heterocyclic systems. For example, it can be a precursor in the formation of pyrazolo[1,2-b]phthalazine derivatives through multi-component reactions. longdom.org The incorporation of the naphthalene group is a key strategy in developing novel hybrid molecules, such as naphthalene-nicotinonitrile, naphthalene-pyrazole, and naphthalene-azepine hybrids, which have shown promising antitumor activities. nih.gov
Indole (B1671886) and Quinoline (B57606) Derivatives through Fischer Indole Synthesis Analogs
The Fischer indole synthesis is a classic and powerful reaction in organic chemistry for creating indole rings from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. wikipedia.orgnih.govbyjus.com The reaction proceeds via the formation of an arylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.orgyoutube.com
Using naphthalen-2-ylhydrazine hydrochloride as an analog of phenylhydrazine (B124118) allows for the synthesis of benzo-fused indoles. When naphthalen-2-ylhydrazine is reacted with a ketone or aldehyde, the corresponding naphthalen-2-ylhydrazone is formed. Subjecting this intermediate to acidic conditions triggers the Fischer cyclization. Due to the electronics of the naphthalene ring system, the cyclization occurs at the C1 position of the naphthalene ring, leading to the formation of benz[e]indole derivatives.
Conversely, the synthesis of quinoline derivatives from naphthalen-2-ylhydrazine is less direct. Standard quinoline syntheses, such as the Skraup or Combes reactions, typically utilize aromatic amines (like anilines) rather than hydrazines. However, novel quinoline derivatives incorporating a naphthalene moiety have been synthesized through various other routes, often starting from materials like 2-naphthylamine (B18577). nih.govnih.gov
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |
| Naphthalen-2-ylhydrazine | Ketone/Aldehyde | HCl, H₂SO₄, PPA, etc. | Benz[e]indole derivative |
Derivatization and Functionalization Reactions
Beyond its use in constructing heterocyclic rings, naphthalen-2-ylhydrazine hydrochloride is a key starting material for synthesizing various functionalized derivatives, most notably hydrazones.
Formation and Characterization of Hydrazone Derivatives
Hydrazones are a class of organic compounds characterized by the azomethine group (–NHN=CH–). They are readily synthesized through the condensation reaction of a hydrazine with an aldehyde or a ketone. nih.gov The reaction of naphthalen-2-ylhydrazine hydrochloride with various carbonyl compounds provides a straightforward route to a diverse library of naphthalen-2-ylhydrazone derivatives. The reaction is typically carried out in a solvent like ethanol (B145695), often with a few drops of acetic acid as a catalyst, and proceeds to completion with good yields upon refluxing. nih.gov
These hydrazone derivatives are valuable for several reasons. The initial formation of a hydrazone is the first step in the Fischer indole synthesis. wikipedia.org Additionally, the resulting naphthalen-2-ylhydrazones are often stable, crystalline solids, which makes them useful for the characterization and identification of unknown aldehydes and ketones. The hydrazone moiety itself is a pharmacophore, and many hydrazone derivatives exhibit a range of biological activities. bohrium.com
The characterization of these newly formed hydrazones is performed using a standard suite of spectroscopic techniques. nih.govbohrium.com
FTIR (Fourier-Transform Infrared) Spectroscopy is used to identify the key functional groups, such as the N-H and C=N stretching vibrations.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its elemental composition. bohrium.com
UV-Visible Spectroscopy can be used to study the electronic transitions within the conjugated system of the hydrazone. nih.gov
An example is the characterization of 1-(1-(naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine, which was identified by its melting point, ¹H NMR spectrum, and elemental analysis, confirming the successful synthesis of this complex hydrazone derivative. nih.gov
| Compound Name | Molecular Formula | Melting Point (°C) | Key Characterization Data |
| 1-(1-(Naphthalen-2-yl)ethylidene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine | C₂₁H₁₆N₄O₂S | 152–154 | ¹H NMR (DMSO-d₆): δ 11.54 (bs, 1H, NH), 8.74-7.53 (m, Ar-H), 2.36 (s, 3H, CH₃). nih.gov |
Introduction of Naphthyl and Hydrazine Moieties into Complex Organic Frameworks
The dual functionality of this compound allows for the strategic incorporation of both the naphthyl and hydrazine groups into larger, more complex molecular architectures. This is particularly valuable in the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science.
One of the most prominent applications of this reagent is in the Fischer indole synthesis . This classic acid-catalyzed reaction involves the condensation of a hydrazine with a ketone or aldehyde to form a hydrazone, which then undergoes a tsijournals.comtsijournals.com-sigmatropic rearrangement and subsequent cyclization to yield an indole. When this compound is used as the hydrazine source, the resulting products are benzo[g]indoles , a class of polycyclic aromatic compounds with interesting photophysical and biological properties. The reaction proceeds through the initial formation of a naphthalen-2-ylhydrazone, which, under acidic conditions, rearranges to introduce the naphthyl ring system fused to the newly formed indole core. nih.govmdpi.comyoutube.comrsc.orgnih.gov
The general mechanism for the Fischer indole synthesis is as follows:
Reaction of naphthalen-2-ylhydrazine with an aldehyde or ketone to form a naphthalen-2-ylhydrazone.
Tautomerization of the hydrazone to its enamine isomer.
Protonation of the enamine.
A tsijournals.comtsijournals.com-sigmatropic rearrangement (the key step).
Loss of ammonia and rearomatization to form the stable indole ring.
Table 1: Fischer Indole Synthesis of Benzo[g]indoles using this compound and Various Carbonyl Compounds
| Carbonyl Compound | Acid Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Acetone | Acetic Acid | Acetic Acid | Reflux | 1,1-Dimethyl-1H-benzo[g]indole | Moderate | nih.govmdpi.com |
| Cyclohexanone | Polyphosphoric Acid | - | 100-120 °C | 6,7,8,9,10,11-Hexahydro-5H-benzo[g]carbazole | Good | nih.govmdpi.com |
| Pyruvic Acid | Hydrochloric Acid | Ethanol | Reflux | 1H-Benzo[g]indole-2-carboxylic acid | Good | nih.govmdpi.com |
Beyond indoles, this compound is a precursor for other important heterocyclic systems. For instance, it reacts with β-dicarbonyl compounds or their equivalents to produce naphthyl-substituted pyrazoles . repec.orgunb.cacuhk.edu.hk Pyrazoles are a well-known class of five-membered heterocycles with a wide range of biological activities. The reaction typically proceeds via a condensation-cyclization sequence, where the hydrazine moiety of the reagent reacts with the two carbonyl groups of the dicarbonyl compound to form the pyrazole ring, with the naphthalen-2-yl group attached at the N1 position.
Furthermore, reactions with γ-ketoacids or their derivatives can lead to the formation of naphthyl-containing pyridazinones , which are six-membered heterocyclic compounds. These reactions highlight the versatility of this compound in providing access to a diverse array of complex organic frameworks containing the valuable naphthyl and hydrazine functionalities.
Applications in Academic Dye Chemistry Research
The application of this compound in dye chemistry is primarily centered on its use as a precursor to chromophoric systems, particularly those based on the azo-hydrazone tautomerism. While the direct coupling of diazonium salts with 2-naphthol (B1666908) is a more common route to simple azo dyes, the hydrazine functionality in this compound offers alternative synthetic pathways to more complex dye structures. tsijournals.comunb.cabiointerfaceresearch.comimamu.edu.saresearchgate.netgoogle.comresearchgate.netnih.gov
One area of investigation involves the synthesis of azo-hydrazone dyes . These dyes exist as a tautomeric mixture of the azo (-N=N-) and hydrazone (-C=N-NH-) forms. The equilibrium between these two forms is influenced by the solvent, pH, and the electronic nature of the substituents on the aromatic rings. This compound can be reacted with compounds containing an activated carbonyl group to form hydrazones, which can then be key intermediates in the synthesis of such dyes. The extended conjugation provided by the naphthalene ring often results in dyes with deep and intense colors.
Another class of dyes that can be synthesized from hydrazine derivatives are formazans . These are intensely colored compounds characterized by the -N=N-C(R)=N-NH- chain. The synthesis of formazans typically involves the coupling of a diazonium salt with a hydrazone. In this context, the hydrazone can be prepared from this compound and an appropriate aldehyde. The subsequent reaction with a diazonium salt would then yield a formazan (B1609692) dye bearing a naphthalen-2-yl group.
While direct and widespread industrial application of this compound in dye synthesis is not extensively documented in publicly available research, its utility in academic research lies in the exploration of novel dye structures with unique photophysical properties. The presence of the naphthyl group can enhance properties such as thermal stability and lightfastness, which are desirable characteristics for dyes.
Role as a Precursor for Catalytic Systems
The nitrogen atoms of the hydrazine moiety in naphthalen-2-ylhydrazine, the free base of this compound, can act as ligands for transition metals, making it a potential precursor for the synthesis of novel catalytic systems. The resulting metal complexes could find applications in various catalytic transformations. researchgate.net
The formation of palladium complexes with hydrazine-derived ligands has been an area of active research. researchgate.net Palladium catalysts are renowned for their efficiency in a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. By preparing Schiff base ligands through the condensation of naphthalen-2-ylhydrazine with various aldehydes or ketones, and then coordinating these ligands to palladium centers, it is possible to create catalysts with tailored steric and electronic properties. The bulky naphthyl group can influence the coordination sphere of the metal, potentially enhancing catalytic activity and selectivity.
Furthermore, the hydrazine derivative can be a component of N-heterocyclic carbene (NHC) ligands . NHCs are a powerful class of ligands in modern catalysis, known for forming highly stable and active metal complexes. While direct synthesis from this compound is not a standard route, its derivatives could be incorporated into more complex ligand scaffolds that feature an NHC moiety.
Although specific, well-documented examples of catalytic systems derived directly from this compound are not abundant in the literature, the fundamental principles of coordination chemistry and catalyst design suggest its potential in this area. Research into the catalytic applications of metal complexes bearing naphthalen-2-ylhydrazine or its derivatives as ligands is a promising avenue for the development of new and efficient catalysts for organic synthesis.
Coordination Chemistry of Naphthalen 2 Ylhydrazine Hydrochloride and Its Derivatives
Ligand Design and Synthesis from Naphthalen-2-ylhydrazine (B1348331) Hydrochloride
Naphthalen-2-ylhydrazine hydrochloride is a versatile starting material for the synthesis of more complex organic molecules that can act as ligands. The presence of the reactive hydrazine (B178648) group allows for condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This process is a common and effective method for introducing new functional groups and extending the carbon skeleton, thereby creating multidentate ligands with specific coordination properties.
For instance, naphthalen-2-ylhydrazine hydrochloride can be converted to its free base, (naphthalen-2-yl)hydrazine, which can then react with appropriate carbonyl compounds. nih.govnih.gov A general synthetic route involves the refluxing of an ethanolic mixture of the naphthalen-2-ylhydrazine derivative with a selected aldehyde or ketone. nih.gov This straightforward approach allows for the systematic modification of the ligand's structure, influencing its steric and electronic properties and, consequently, the coordination geometry and stability of the resulting metal complexes.
One common strategy is to react 2-naphthylhydrazine hydrochloride with compounds like dehydroacetic acid to create polydentate ligands. nih.gov These ligands can then coordinate with metal ions through various atoms, leading to the formation of chelate rings. The synthesis of such ligands is often confirmed using techniques like FT-IR and NMR spectroscopy. nih.govresearchgate.net
Complexation Studies with Metal Ions
The coordination chemistry of ligands derived from naphthalen-2-ylhydrazine with various transition metal ions has been a subject of extensive research. These studies focus on the synthesis, characterization, and determination of the coordination behavior of these ligands.
Synthesis and Characterization of Transition Metal Complexes (e.g., Co(II), Cu(II), Cd(II), UO2(II), Ni(II), Zn(II))
A variety of transition metal complexes have been synthesized using ligands derived from naphthalen-2-ylhydrazine. The general method for the synthesis of these complexes involves the reaction of the ligand with a corresponding metal salt, often in a suitable solvent like ethanol (B145695) or methanol. nih.govresearchgate.net The resulting metal complexes are typically colored solids and are characterized by a range of spectroscopic and analytical techniques.
Elemental analysis, molar conductivity measurements, and magnetic susceptibility studies are routinely employed to determine the stoichiometry and the nature of the metal-ligand bonding. nih.govresearchgate.net Spectroscopic methods such as FT-IR, UV-Vis, and NMR are crucial for elucidating the structure of the complexes. For example, in the FT-IR spectra of the complexes, shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and N-H bands of the hydrazone moiety, upon complexation provide direct evidence of coordination to the metal ion. nih.gov New bands appearing in the far-infrared region are often assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. nih.gov
Paramagnetic complexes, such as those of Co(II), Ni(II), and Cu(II), are often further characterized by techniques like MALDI mass spectrometry due to the unsuitability of NMR for these species. nih.gov For diamagnetic complexes like those of Zn(II) and Cd(II), ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand environment in the complex. nih.gov
| Metal Ion | Typical Precursor Salt | Resulting Complex Stoichiometry (Metal:Ligand) | References |
| Co(II) | Cobalt(II) chloride hexahydrate | 1:2 | nih.govresearchgate.net |
| Cu(II) | Copper(II) chloride dihydrate | 1:2 | nih.govresearchgate.net |
| Ni(II) | Nickel(II) chloride hexahydrate | 1:2 | nih.govresearchgate.net |
| Zn(II) | Zinc(II) chloride | 1:2 | nih.govresearchgate.net |
| Cd(II) | Cadmium(II) salt | 1:2 | nih.gov |
Coordination Modes and Denticity of Derived Ligands
Ligands derived from naphthalen-2-ylhydrazine, particularly hydrazones, are versatile in their coordination behavior. They can act as neutral or anionic ligands depending on the pH of the reaction medium and the nature of the metal ion. researchgate.net The denticity of these ligands, which refers to the number of donor atoms that bind to the central metal ion, can also vary.
Typically, hydrazone ligands derived from naphthalen-2-ylhydrazine coordinate to the metal ion through the azomethine nitrogen atom and a deprotonated enolic oxygen atom, acting as bidentate ligands. researchgate.net This mode of coordination results in the formation of stable five- or six-membered chelate rings. The involvement of the enolic form is often inferred from the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new bands corresponding to C=N-N=C or C-O stretching vibrations in the IR spectrum upon complexation. nih.gov
In some cases, depending on the specific structure of the ligand, other donor atoms such as phenolic hydroxyl groups or other nitrogen atoms within the ligand framework can also participate in coordination, leading to higher denticities. researchgate.net The flexibility in coordination modes allows for the formation of a wide array of complex structures with different geometries.
Structural Elucidation of Coordination Compounds
The determination of the precise three-dimensional structure of coordination compounds is essential for understanding their properties and reactivity. A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed for this purpose.
Analysis of Geometric Structures and Stereochemistry
Based on spectroscopic and magnetic data, the geometry of the metal complexes can be proposed. For instance, electronic spectra (UV-Vis) can provide information about the d-d transitions in transition metal complexes, which are indicative of the coordination geometry. Magnetic moment measurements help in distinguishing between different geometries, such as octahedral and tetrahedral for Co(II) and Ni(II) complexes. researchgate.net
For many of the studied complexes of Co(II), Ni(II), and Cu(II) with ligands derived from naphthalen-2-ylhydrazine, an octahedral geometry is often proposed. researchgate.net In the case of four-coordinate complexes, such as some Zn(II) and Cd(II) complexes, a tetrahedral geometry is common. Square planar geometries have also been observed for some Pd(II) and Pt(II) complexes with related naphthalene-based ligands. nih.gov
Bonding and Electronic Properties within Metal Complexes
The nature of the bonding between the metal ion and the ligand is a crucial aspect of the coordination chemistry of these compounds. The interaction is typically a coordinate covalent bond, where the ligand donates a pair of electrons to the metal ion. The strength and nature of this bond influence the electronic properties of the complex.
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the metal complexes. The spectra typically show bands corresponding to intra-ligand transitions (π-π* and n-π*) and ligand-to-metal charge transfer (LMCT) bands. nih.gov The position and intensity of these bands can be sensitive to the metal ion and the coordination environment. For instance, upon coordination to a metal ion, the absorption peaks of the ligand often show a shift, which is indicative of successful complex formation. nih.gov
Theoretical Investigations in Coordination Chemistry
Theoretical and computational methods have become indispensable tools in coordination chemistry for elucidating the intricate nature of metal-ligand interactions and predicting the properties of complex molecules. For ligands such as naphthalen-2-ylhydrazine hydrochloride and its derivatives, theoretical investigations provide insights that complement experimental findings, offering a deeper understanding at the molecular level.
Molecular Orbital Theory in Understanding Coordination Behavior
Molecular Orbital (MO) theory provides a more comprehensive model of bonding in coordination compounds by considering the interactions between metal and ligand orbitals to form a new set of molecular orbitals that extend over the entire molecule. researchgate.netorientjchem.org This theory is crucial for explaining the electronic spectra, magnetic properties, and reactivity of metal complexes with ligands such as naphthalen-2-ylhydrazine.
In the context of a metal complex of naphthalen-2-ylhydrazine, the atomic orbitals of the metal ion and the relevant orbitals of the ligand combine to form bonding, anti-bonding, and sometimes non-bonding molecular orbitals. The hydrazine moiety of the ligand possesses lone pairs on the nitrogen atoms, which are primarily involved in forming sigma (σ) bonds with the appropriate metal d-orbitals. The naphthalene (B1677914) ring, being a π-system, can also participate in π-bonding interactions with the metal center.
Key insights from Molecular Orbital Theory include:
Bonding Interactions: The overlap of ligand-based orbitals (primarily the nitrogen lone pairs) with metal d-orbitals leads to the formation of σ-bonding MOs, which are lower in energy and accommodate the ligand's electrons, and σ*-anti-bonding MOs, which are higher in energy.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic properties of the complex. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and can be related to its color and photochemical behavior. nih.gov For metal complexes of ligands like naphthalen-2-ylhydrazine, the HOMO is often ligand-based, while the LUMO may have significant metal character.
π-Backbonding: If the metal has electrons in its d-orbitals of suitable symmetry, it can donate electron density back to the empty π* anti-bonding orbitals of the naphthalene ring. This phenomenon, known as π-backbonding, can strengthen the metal-ligand bond and influence the electronic properties of the complex.
The following table provides an illustrative partial MO energy diagram for a hypothetical metal complex of naphthalen-2-ylhydrazine, highlighting the nature of the frontier orbitals.
| Molecular Orbital | Energy (eV) | Primary Character | Description |
|---|---|---|---|
| LUMO+1 | -2.1 | Metal d(σ) / Ligand π | Higher energy anti-bonding orbital. |
| LUMO | -3.5 | Metal d(σ*) | Lowest unoccupied molecular orbital, primarily anti-bonding in nature. |
| HOMO | -6.2 | Ligand (N lone pair / Naphthalene π) | Highest occupied molecular orbital, primarily composed of ligand orbitals. |
| HOMO-1 | -6.8 | Ligand (Naphthalene π) | Lower energy occupied orbital with significant ligand character. |
| HOMO-LUMO Gap | 2.7 eV | - | Energy difference indicative of the complex's electronic stability and potential color. |
Disclaimer: The molecular orbital energy levels and their descriptions in this table are illustrative and represent typical values for transition metal complexes with similar nitrogen-donating and aromatic ligands. This information is for explanatory purposes and is not based on published computational data for a specific naphthalen-2-ylhydrazine complex.
The application of MO theory helps in rationalizing the observed properties of such complexes. For instance, a small HOMO-LUMO gap would suggest that the complex is likely to be colored due to electronic transitions in the visible region of the electromagnetic spectrum. The nature of the HOMO and LUMO also provides clues about the reactivity of the complex, such as its susceptibility to oxidation or reduction.
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies
The classical synthesis of arylhydrazines often involves the diazotization of an aniline (like 2-naphthylamine), followed by reduction. nih.gov While effective, this multi-step process presents opportunities for improvement in terms of efficiency, safety, and environmental impact.
Future research is focused on developing more streamlined and sustainable synthetic routes. Key areas of exploration include:
Transition Metal-Catalyzed Cross-Coupling: Modern palladium-catalyzed C–N coupling reactions offer a powerful method for synthesizing aryl hydrazines directly from aryl halides and hydrazine (B178648). nih.govnih.gov Recent advancements have demonstrated the feasibility of these reactions with low catalyst loadings and simple hydroxide bases, making the process more economical and scalable. nih.govberkeley.edu Adapting these methods for the large-scale production of naphthalen-2-ylhydrazine (B1348331) hydrochloride could significantly reduce cost and waste.
Flow Chemistry: Continuous flow technology provides enhanced control over reaction parameters, improves safety, and facilitates scalability. rsc.orggalchimia.com Applying flow chemistry to the synthesis of hydrazine derivatives can lead to higher yields and purity by minimizing the formation of by-products. rsc.orgrsc.org A continuous flow process for naphthalen-2-ylhydrazine hydrochloride would represent a significant leap in manufacturing efficiency.
Exploration of Undiscovered Reactivity Profiles of the Hydrazine Moiety
Arylhydrazines are valuable intermediates, widely recognized for their role in constructing heterocyclic compounds like indoles and pyrazoles. nih.gov However, the full reactive potential of the hydrazine group, especially when influenced by the bulky and electronically distinct naphthalene (B1677914) ring, remains an active area of research.
Future studies will likely probe novel transformations:
Generation of Aryl Radicals: Aryl hydrazines can serve as precursors to highly reactive aryl radicals under mild, metal-free conditions. nih.govsemanticscholar.org These radicals can then be used in C-C bond-forming reactions, such as the arylation of naphthoquinones, to create complex molecular architectures that are valuable in medicinal chemistry and materials science. nih.govacs.org
Novel Cross-Coupling Partnerships: Beyond their use as precursors, arylhydrazines themselves are being explored as versatile arylation agents in oxidative cross-coupling reactions. nih.gov This approach is environmentally friendly as it typically releases only nitrogen gas and water as by-products. nih.gov Investigating the unique reactivity of the naphthalenyl radical derived from this compound could unlock new synthetic pathways.
Hydrazone Chemistry: The condensation of the hydrazine moiety with aldehydes and ketones to form hydrazones is a foundational reaction. These hydrazone derivatives are not just simple derivatives but are themselves targets of intense study for their diverse biological activities and applications in supramolecular chemistry. researchgate.netmdpi.comnih.gov
Computational Design and Predictive Studies for New Derivatives
In silico methods, or computational chemistry, are revolutionizing the way new molecules are designed and evaluated. ijpsjournal.comnih.gov For a versatile scaffold like naphthalene, these tools are invaluable for rapidly exploring chemical space and prioritizing synthetic targets. ijpsjournal.comnbinno.com
Advanced computational approaches for derivatives of naphthalen-2-ylhydrazine include:
Structure-Based Drug Design: Using molecular docking, researchers can simulate how derivatives of the compound bind to specific biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of new potential therapeutic agents with improved binding affinity and selectivity. nih.gov
ADME/Tox Prediction: Before synthesis, computational models can predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and potential toxicity. ijpsjournal.com This early-stage screening helps to eliminate candidates with poor drug-like properties, saving significant time and resources.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and spectroscopic properties of new derivatives. mdpi.commdpi.com This fundamental understanding helps in predicting how modifications to the molecule will affect its behavior, guiding the design of new functional materials. researchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 2243-58-5 | rsc.org |
| Molecular Formula | C₁₀H₁₁ClN₂ | rsc.org |
| Molecular Weight | 194.66 g/mol | rsc.org |
| IUPAC Name | naphthalen-2-ylhydrazine;hydrochloride | ijpsjournal.com |
| Synonyms | 2-Naphthylhydrazine hydrochloride, 2-Hydrazinonaphthalene hydrochloride | rsc.orgnih.gov |
| Hydrogen Bond Donors | 2 | rsc.org |
| Hydrogen Bond Acceptors | 2 | rsc.org |
| Rotatable Bonds | 1 | rsc.org |
Emerging Roles in Supramolecular Chemistry and Materials Science
The unique structure of naphthalen-2-ylhydrazine—a planar aromatic surface combined with hydrogen-bonding capabilities—makes it an attractive building block (tecton) for constructing larger, ordered systems.
Future research in this area may focus on:
Self-Assembling Systems: The naphthalene core can participate in π-π stacking interactions, while the hydrazine group can form directional hydrogen bonds. This combination can be harnessed to create self-assembling nanostructures like gels, fibers, or liquid crystals. acs.orgresearchgate.net
Functional Materials: Naphthalene derivatives are widely used in the development of organic electronic materials, dyes, and fluorescent probes due to their desirable optical and electronic properties. nbinno.comacs.org By modifying the naphthalen-2-ylhydrazine scaffold, new materials for sensors, organic light-emitting diodes (OLEDs), or solar cells could be developed. researchgate.net
Crystal Engineering: The predictable interactions of the molecule can be used to design crystalline solids with specific network architectures and properties. The study of noncovalent interactions, such as those investigated through Hirshfeld analysis, is crucial for understanding and controlling the packing of molecules in a crystal lattice. mdpi.com
Integration with Advanced Automation and Artificial Intelligence in Chemical Research
The integration of these advanced tools promises to:
Automate Synthesis Planning: AI tools can analyze the vast chemical literature to propose the most efficient and practical synthetic routes, moving beyond human intuition to uncover novel pathways. researchgate.netsynthiaonline.com
Optimize Reaction Conditions: Robotic platforms integrated with machine learning algorithms can rapidly screen a wide array of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal parameters for a given transformation, a task that would be prohibitively time-consuming for a human researcher. wiley.comnih.gov
Accelerate Discovery Cycles: By combining AI-driven design, automated synthesis, and high-throughput screening, the entire "design-make-test-analyze" cycle can be dramatically accelerated. researchgate.netnih.gov This allows for the faster development of new derivatives with targeted properties, whether for pharmaceuticals or advanced materials.
| Research Area | Key Methodologies & Concepts | Potential Outcomes |
|---|---|---|
| Novel Synthesis | Flow Chemistry, Palladium-Catalyzed Cross-Coupling | More efficient, scalable, and sustainable production |
| Reactivity Profiles | Radical Chemistry, Oxidative Coupling | New synthetic routes to complex molecules |
| Computational Design | Molecular Docking, DFT, ADME Prediction | Rational design of new drugs and materials |
| Supramolecular & Materials Science | Self-Assembly, Crystal Engineering, π-π Stacking | Novel functional materials, sensors, and electronics |
| Automation & AI | Machine Learning, Robotic Synthesis Platforms | Accelerated discovery and optimization cycles |
Q & A
Q. What are the recommended synthetic routes for naphthalen-2-ylhydrazine hydrochloride?
Naphthalen-2-ylhydrazine hydrochloride can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting naphthalen-2-amine with hydrazine hydrate under acidic conditions (e.g., HCl) to form the hydrazine derivative. Post-synthesis, purification via recrystallization or column chromatography is advised. Analytical validation using NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Compare chemical shifts (δ) with literature values for naphthalene protons (aromatic region: δ 7.2–8.5 ppm) and hydrazine NH signals (δ 3.5–5.0 ppm, broad).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 191.1 (C₁₀H₁₁N₂Cl) .
Q. What safety protocols are critical for handling this compound?
Hydrazine derivatives are toxic and potentially carcinogenic. Key precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in airtight, light-resistant containers at 2–8°C.
- Dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with transition metals (e.g., Pd, Cu) to design coordination complexes for catalysis.
- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina .
Q. What strategies resolve contradictions in spectroscopic data for derivatives?
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for unambiguous structure confirmation).
- Solvent Effects : Account for solvent-induced shifts in NMR (e.g., DMSO vs. CDCl₃).
- Isotopic Labeling : Track reaction pathways using ¹⁵N-labeled hydrazine to clarify mechanistic ambiguities .
Q. How does the naphthalene ring influence the hydrazine moiety’s electronic properties?
The naphthalene ring’s electron-rich π-system stabilizes the hydrazine group via conjugation, enhancing its nucleophilicity. Substituents on the naphthalene (e.g., electron-withdrawing groups) can modulate reactivity:
Q. Can this compound form stable coordination complexes, and how are they characterized?
Yes, the hydrazine group acts as a bidentate ligand. Example protocol:
- Synthesis : React with CuCl₂ in ethanol to form a Cu(II) complex.
- Characterization :
- X-ray Crystallography : Resolve bond lengths and angles (e.g., Cu–N bonds ~1.95 Å).
- EPR Spectroscopy : Confirm paramagnetic properties of metal centers .
Methodological Considerations
Q. What side reactions occur during functionalization, and how are they minimized?
Common side reactions:
- Oxidation to Azo Compounds : Avoid aerobic conditions; use inert atmospheres (N₂/Ar).
- Reduction to Amines : Limit exposure to reducing agents (e.g., NaBH₄).
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1:1 molar ratio for coupling reactions) and monitor via TLC .
Q. How is the compound applied in medicinal chemistry research?
- Anticancer Agents : Screen for cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa cells).
- Enzyme Inhibition : Test inhibitory effects on tyrosine kinases via fluorescence-based assays.
- Structure-Activity Relationships (SAR) : Modify the naphthalene substituents to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
